Cas no 1568040-71-0 ((2R)-2-(3,4,5-trifluorophenyl)oxirane)

(2R)-2-(3,4,5-trifluorophenyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-(3,4,5-trifluorophenyl)oxirane
- AKOS021451338
- EN300-1865305
- 1568040-71-0
-
- Inchi: 1S/C8H5F3O/c9-5-1-4(7-3-12-7)2-6(10)8(5)11/h1-2,7H,3H2/t7-/m0/s1
- InChI Key: BKYDAFPOGTZYNU-ZETCQYMHSA-N
- SMILES: FC1C(=C(C=C(C=1)[C@@H]1CO1)F)F
Computed Properties
- Exact Mass: 174.02924926g/mol
- Monoisotopic Mass: 174.02924926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 12.5Ų
(2R)-2-(3,4,5-trifluorophenyl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865305-0.1g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1865305-0.5g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1865305-5.0g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1865305-1g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1865305-5g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1865305-2.5g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1865305-10.0g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1865305-10g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1865305-0.05g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1865305-0.25g |
(2R)-2-(3,4,5-trifluorophenyl)oxirane |
1568040-71-0 | 0.25g |
$774.0 | 2023-09-18 |
(2R)-2-(3,4,5-trifluorophenyl)oxirane Related Literature
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1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on (2R)-2-(3,4,5-trifluorophenyl)oxirane
Comprehensive Overview of (2R)-2-(3,4,5-trifluorophenyl)oxirane (CAS No. 1568040-71-0): Properties, Applications, and Industry Insights
The compound (2R)-2-(3,4,5-trifluorophenyl)oxirane, identified by its CAS No. 1568040-71-0, is a chiral epoxide derivative with significant relevance in pharmaceutical and fine chemical synthesis. Its unique structural features, including the 3,4,5-trifluorophenyl moiety and the oxirane ring, make it a versatile intermediate for designing bioactive molecules. This article delves into its molecular characteristics, synthetic applications, and emerging trends in research, addressing common queries from scientists and industry professionals.
Chemically, (2R)-2-(3,4,5-trifluorophenyl)oxirane belongs to the class of fluorinated epoxides, where the presence of fluorine atoms enhances its electronic properties and metabolic stability. The CAS No. 1568040-71-0 is frequently searched in databases like SciFinder and Reaxys, reflecting its growing utility in asymmetric synthesis. Researchers often inquire about its enantiomeric purity, storage conditions, and scalability—topics we explore in detail below.
One of the most discussed applications of 1568040-71-0 is its role in constructing chiral building blocks for drug discovery. The trifluorophenyl group is a hallmark of many FDA-approved drugs, contributing to improved binding affinity and pharmacokinetics. Recent publications highlight its use in kinase inhibitors and antiviral agents, aligning with the surge in demand for targeted therapies. For instance, its incorporation into protease inhibitors has been a focal point in antiviral research post-pandemic.
Synthetic methodologies for (2R)-2-(3,4,5-trifluorophenyl)oxirane often involve Sharpless epoxidation or Jacobsen-Katsuki catalysis, with emphasis on green chemistry principles. Industry professionals frequently search for cost-effective catalysts and solvent-free protocols, reflecting a shift toward sustainable practices. Analytical techniques like HPLC chiral separation and NMR spectroscopy are critical for quality control, ensuring the compound meets the stringent standards of GMP manufacturing.
Beyond pharmaceuticals, CAS No. 1568040-71-0 finds niche applications in material science, particularly in designing fluorinated polymers with enhanced thermal stability. The compound’s low toxicity profile and high reactivity make it a candidate for advanced coatings and electronic materials. Searches for fluorinated epoxy resins and high-performance additives often intersect with this compound’s properties.
In summary, (2R)-2-(3,4,5-trifluorophenyl)oxirane (1568040-71-0) bridges multiple disciplines, from medicinal chemistry to materials engineering. Its chiral specificity and fluorine-driven reactivity continue to inspire innovations, answering the demand for precision and sustainability in modern chemistry. For researchers, understanding its structure-activity relationships and process optimization remains a priority, as evidenced by trending searches and peer-reviewed studies.
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